

## A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: SHP836 versus SHP099

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP836    |           |
| Cat. No.:            | B15578406 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1][2] Two notable allosteric inhibitors of SHP2, **SHP836** and its successor SHP099, have paved the way for a new class of targeted therapies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.

## **Mechanism of Action: Allosteric Inhibition of SHP2**

Both **SHP836** and SHP099 are allosteric inhibitors that function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][4] This binding event stabilizes SHP2 in its auto-inhibited, closed conformation.[3] In this inactive state, the catalytic site of the PTP domain is blocked by the N-SH2 domain, preventing it from accessing and dephosphorylating its substrates.[1][5] This mechanism effectively halts the downstream signaling cascade, most notably the RAS-ERK MAPK pathway, which is frequently hyperactivated in cancer.[2]





Click to download full resolution via product page

Caption: Mechanism of SHP2 allosteric inhibition.

## **Quantitative Data Summary**



SHP099 was developed through medicinal chemistry optimization of **SHP836**, resulting in a significant increase in potency.[3] The following tables summarize the key quantitative data for both inhibitors.

Table 1: In Vitro Enzymatic Potency

| Compound                 | Target           | IC50             | Reference(s) |
|--------------------------|------------------|------------------|--------------|
| SHP836                   | Full-length SHP2 | 12 μΜ            | [6][7]       |
| SHP2 PTP domain          | >100 μM          | [8]              |              |
| SHP099                   | Full-length SHP2 | 71 nM (0.071 μM) | [9][10]      |
| SHP2 (alternative value) | 0.690 μΜ         | [11]             |              |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cellular Activity

| Compound               | Assay                        | Cell Line     | IC50 / Effect | Reference(s) |
|------------------------|------------------------------|---------------|---------------|--------------|
| SHP836                 | DUSP6 mRNA<br>downregulation | KYSE-520      | Effective     | [8]          |
| SHP099                 | p-ERK<br>modulation          | Not specified | 0.250 μΜ      | [12]         |
| Cell growth inhibition | MV4-11                       | 0.32 μΜ       | [11]          |              |
| Cell growth inhibition | TF-1                         | 1.73 μΜ       | [11]          | _            |

# Experimental Protocols SHP2 Biochemical Inhibition Assay



This assay quantifies the in vitro inhibitory activity of compounds against the full-length human SHP2 protein.

#### Materials:

- Full-length recombinant human SHP2 protein
- Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
- 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[5]
- 384-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[13]
- To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[13][14]
- Prepare serial dilutions of the test compound (e.g., SHP836, SHP099) in DMSO and then dilute further in the assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[13]
- Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value.[13]
- Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).



 Calculate the initial reaction velocities and plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[13]



Click to download full resolution via product page



Caption: Workflow for SHP2 biochemical inhibition assay.

## **Cellular Thermal Shift Assay (CETSA)**

This assay is used to verify target engagement of the inhibitors within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[15]

#### Materials:

- Cells expressing the target protein (e.g., HEK293T)
- Test compounds (SHP836, SHP099)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer
- · PCR plates or tubes
- Thermocycler
- Instrumentation for protein detection (e.g., Western blot, ELISA)

#### Procedure:

- Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[16]
- Aliquot the cell suspension into PCR plates.
- Heat the plates in a thermocycler to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation, followed by a cooling step.[16]
- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the precipitated aggregates by centrifugation.







- Analyze the amount of soluble target protein in the supernatant using a suitable detection method (e.g., Western blotting).
- Increased thermal stability of the target protein in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures, indicates target engagement.





Click to download full resolution via product page

Caption: General workflow for a Cellular Thermal Shift Assay.



## Conclusion

SHP099 represents a significant advancement over its predecessor, **SHP836**, demonstrating substantially greater potency in biochemical assays. Both inhibitors share the same innovative allosteric mechanism of action, locking SHP2 in an inactive state. The provided experimental protocols offer a framework for researchers to independently evaluate these and other SHP2 inhibitors. The development of SHP099 has been a crucial step in validating SHP2 as a druggable target and has paved the way for the clinical development of next-generation SHP2 inhibitors for the treatment of cancer and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHP836|SHP 836 [dcchemicals.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. xcessbio.com [xcessbio.com]



- 13. benchchem.com [benchchem.com]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Allosteric SHP2
   Inhibitors: SHP836 versus SHP099]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578406#shp836-versus-shp099-in-shp2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com